![molecular formula C8H9N3O3S B1470981 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide CAS No. 1496994-65-0](/img/structure/B1470981.png)
2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide
Overview
Description
“2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide” is a compound that contains an aminomethyl group (-NH2CH2-), a benzoxazole group, and a sulfonamide group. Benzoxazoles are aromatic organic compounds containing a benzene fused to an oxazole ring. Sulfonamides are compounds containing a sulfonic acid functional group attached to an amine. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole and sulfonamide functional groups. The exact structure would depend on the specific locations of these groups on the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminomethyl, benzoxazole, and sulfonamide groups. Each of these functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and potentially increase its solubility in water .
Scientific Research Applications
Antibacterial Therapeutics
2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide: has been explored for its potential as a broad-spectrum antibiotic. Researchers have developed derivatives of this compound, such as aryl substituted aminomethyl spectinomycin (eAmSPCs), which show promise in treating infections resistant to current treatments, including biodefense pathogens . These derivatives exhibit improved safety and pharmacokinetic properties, making them a significant advancement in the fight against multi-drug resistant infections.
Tuberculosis Treatment
The compound’s derivatives have shown increased potency against Mycobacterium abscessus (Mab) , a species related to the bacterium that causes tuberculosis . This is particularly important as Mab is known to contaminate medications and medical devices, posing a serious health risk. The development of more potent spectinomycin structures could lead to more effective treatments for tuberculosis and related infections.
Drug Resistance Mechanism Study
Understanding the mechanism of action of these eAmSPCs is crucial in the development of new antibiotics. The structure of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide derivatives has been identified to be up to 64-fold more potent against Mab than regular spectinomycin . Studying this mechanism can provide insights into overcoming antibiotic resistance, a growing concern in modern medicine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial properties .
Mode of Action
It’s suggested that similar compounds can interact with bacterial membranes, promoting membrane permeability and allowing antibiotics to reach their intracellular target .
Biochemical Pathways
It’s suggested that similar compounds can affect bacterial membrane-related resistance mechanisms .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s suggested that similar compounds can exhibit superior activity against all gram-negative strains tested, even colistin- and multi-drug resistant strains .
Action Environment
It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBMJLAHBWJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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